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molecular formula C11H10N2 B8742291 3-(1H-Indol-7-YL)propanenitrile

3-(1H-Indol-7-YL)propanenitrile

Cat. No. B8742291
M. Wt: 170.21 g/mol
InChI Key: NPNCILYWZPKZDH-UHFFFAOYSA-N
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Patent
US05281593

Procedure details

A solution of 7-[2-(E)-cyanoethenyl]indole (0.28 g) in ethanol (75 ml) was hydrogenated at 50 psi over 10% palladium on charcoal (0.1 g) for 4 hours. The catalyst was filtered off and the filtrate was evaporated to give the product.
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](/[CH:3]=[CH:4]/[C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][CH:11]=[CH:10]2)#[N:2]>C(O)C.[Pd]>[C:1]([CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][CH:11]=[CH:10]2)#[N:2]

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
C(#N)/C=C/C=1C=CC=C2C=CNC12
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
Smiles
C(#N)CCC=1C=CC=C2C=CNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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